molecular formula C10H8O2S B14212860 6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one CAS No. 824976-21-8

6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one

Cat. No.: B14212860
CAS No.: 824976-21-8
M. Wt: 192.24 g/mol
InChI Key: LSESZDUGJTWIFU-UHFFFAOYSA-N
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Description

6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one is an organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one typically involves the cyclization of functionalized alkynes. One common method is the radical cycloaromatization mechanism, where bis(4-methylpent-4-en-2-ynyl)sulfane undergoes cyclization to form the desired compound . This reaction is carried out under specific conditions to ensure the formation of the pyran and thiophene rings.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and efficient catalytic processes to achieve high yields and purity. The use of metal-catalyzed reactions and heterocyclization techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene and pyran compounds .

Scientific Research Applications

6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its antioxidant properties are linked to its capacity to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler structure with a five-membered ring containing sulfur.

    Pyran: A six-membered ring with one oxygen atom.

    Thiophene-pyran derivatives: Compounds with similar fused ring structures but different substituents.

Uniqueness

6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a thiophene ring fused to a pyran ring makes it a versatile compound for various applications.

Properties

CAS No.

824976-21-8

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

6-methyl-4-thiophen-3-ylpyran-2-one

InChI

InChI=1S/C10H8O2S/c1-7-4-9(5-10(11)12-7)8-2-3-13-6-8/h2-6H,1H3

InChI Key

LSESZDUGJTWIFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)C2=CSC=C2

Origin of Product

United States

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